N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

LSD1 Epigenetics Benzothiazole

Choose this 4‑methylsulfonylbenzamide for its validated sub‑micromolar LSD1 inhibition (IC₅₀ 356 nM) and >280‑fold selectivity over MAO‑A (IC₅₀ >100 µM). The electron‑withdrawing sulfone and 6‑isopropyl motif create a binding profile distinct from amino‑carboxamide benzothiazoles, minimizing off‑target serotonergic liability. Available at >95% purity, it integrates directly into screening cascades for hematological malignancies or solid‑tumor LSD1 programs without further triage. Stock this compound to add a pre‑annotated, MAO‑sparing chemotype to your corporate collection.

Molecular Formula C18H18N2O3S2
Molecular Weight 374.47
CAS No. 896360-14-8
Cat. No. B2797524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896360-14-8
Molecular FormulaC18H18N2O3S2
Molecular Weight374.47
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C18H18N2O3S2/c1-11(2)13-6-9-15-16(10-13)24-18(19-15)20-17(21)12-4-7-14(8-5-12)25(3,22)23/h4-11H,1-3H3,(H,19,20,21)
InChIKeyXKWOSKKZIHBAAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896360-14-8): A Benzothiazole Sulfone with Quantified LSD1 Bias for Epigenetic Procurement


N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896360-14-8) is a synthetic benzothiazole derivative bearing a 4-methylsulfonylbenzamide motif [1]. Unlike the widely explored amino‑carboxamide benzothiazoles, this compound carries an electron‑withdrawing methylsulfonyl group and a hydrophobic 6‑isopropyl substituent that together confer a distinct binding profile [2]. Publicly curated bioactivity data demonstrate that the molecule is a sub‑micromolar inhibitor of lysine‑specific demethylase 1 (LSD1/KDM1A), with an IC₅₀ of 356 nM, while remaining essentially inert against the phylogenetically related monoamine oxidase A (MAO‑A, IC₅₀ > 100 µM) [1]. This quantitative selectivity window, combined with the compound’s commercial availability in >95 % purity, makes it a practical starting point for chemical‑biology campaigns requiring potent LSD1 engagement with minimal serotonergic off‑target liability.

Why Generic Substitution of N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Fails: Structural Determinants of LSD1 Engagement


Benzothiazole‑based LSD1 inhibitors are not interchangeable because the substitution pattern on both the benzothiazole core and the exocyclic amide dictates potency and selectivity [1]. The target compound’s 4‑methylsulfonylbenzamide group provides a strong hydrogen‑bond‑accepting sulfone that mimics the sulfonamide pharmacophore found in reversible LSD1 ligands, while the 6‑isopropyl group fills a hydrophobic sub‑pocket distinct from the region occupied by amino‑carboxamide derivatives [2]. Removing or relocating the sulfone (e.g., the 3‑methylsulfonyl positional isomer CAS 896333‑54‑3) or replacing the isopropyl with a methyl group (e.g., CAS 899739‑04‑9) is expected to disrupt this complementary fit, as evidenced by the >50‑fold drop in LSD1 potency observed when the benzothiazole scaffold is switched from a benzamide‑sulfone to an amino‑carboxamide series [1][2]. Consequently, simple in‑class substitution without prior biochemical triage risks losing the specific LSD1 inhibitory signature that defines this chemotype.

Product‑Specific Quantitative Evidence Guide for N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (896360-14-8)


LSD1 Inhibitory Potency: 12‑ to 52‑Fold Gain Over Leading Amino‑Carboxamide Benzothiazole Hits

The target compound inhibits recombinant human LSD1 with an IC₅₀ of 356 nM, as measured by H₂O₂ production using a methylated peptide substrate and Amplex Red detection after 30 min incubation [1]. In contrast, the best‑in‑series amino‑carboxamide benzothiazoles—compound 37 and optimized hits 26/30—exhibit LSD1 IC₅₀ values of 18.4 µM, 4.64 µM, and 4.35 µM, respectively, under comparable in‑vitro recombinant enzyme assays [2][3]. This represents a 52‑fold potency advantage over compound 37 and a 12‑fold advantage over inhibitors 26/30, establishing the 4‑methylsulfonylbenzamide scaffold as a privileged pharmacophore for LSD1 inhibition within the benzothiazole chemical space.

LSD1 Epigenetics Benzothiazole

MAO‑A Selectivity: >280‑Fold Window Over the Primary Serotonergic Off‑Target

Because LSD1 and MAO‑A share a conserved FAD‑dependent oxidase fold, selectivity against MAO‑A is a critical procurement criterion for LSD1‑focused chemical probes. The target compound was profiled against human MAO‑A and displayed an IC₅₀ > 100 µM, yielding a selectivity index > 280 relative to its LSD1 IC₅₀ of 356 nM [1]. Publicly reported amino‑carboxamide benzothiazole LSD1 inhibitors were largely evaluated only against LSD1, with no systematic MAO‑A counter‑screen data available [2][3], leaving their selectivity undefined. This >280‑fold built‑in window provides downstream users with a measurable safety margin that is absent for most benzothiazole‑class LSD1 ligands.

MAO‑A Selectivity Epigenetics

Scaffold‑Level Differentiation: Methylsulfonylbenzamide Replaces the Amino‑Carboxamide Warhead

Nearly all publicly reported benzothiazole‑based LSD1 inhibitors (e.g., compounds 37, 26, 30) share an ortho‑amino‑carboxamide motif that is believed to interact with the FAD co‑factor [1][2]. The target compound replaces this motif with a 4‑methylsulfonylbenzamide group, a bioisosteric switch that replaces a hydrogen‑bond‑donating amine with a strong hydrogen‑bond‑accepting sulfone [3]. This substitution alters the electronic surface of the molecule and eliminates the potential for FAD‑adduct formation, which may contribute to the observed selectivity window. Chemoproteomic studies on related sulfonamide‑containing benzothiazoles demonstrate that the sulfonyl group is the key activity determinant, further supporting the uniqueness of this scaffold [4].

Scaffold hopping Medicinal chemistry Benzothiazole

Best Research and Industrial Application Scenarios for N-(6-Isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (896360-14-8)


LSD1‑Focused Epigenetic Chemical Probe Development

With a confirmed LSD1 IC₅₀ of 356 nM and >280‑fold selectivity over MAO‑A [1], this compound serves as an immediate starting point for structure‑based optimization campaigns targeting hematological malignancies or solid tumors driven by LSD1 overexpression. Its well‑characterized in‑vitro profile reduces the risk of pursuing false‑positive hits common in high‑throughput screening libraries.

Selectivity‑Profiling Tool for FAD‑Dependent Demethylase Family

The orthogonal selectivity against MAO‑A (IC₅₀ > 100 µM) [1] makes this molecule a valuable control compound when dissecting LSD1‑specific phenotypes from MAO‑dependent effects in neuronal or cancer cell models. Use it alongside pan‑MAO inhibitors to deconvolute target engagement.

Scaffold‑Hopping Medicinal Chemistry Program

For laboratories aiming to escape the patent‑dense amino‑carboxamide benzothiazole space, the 4‑methylsulfonylbenzamide scaffold provides a chemically distinct entry point with pre‑validated LSD1 engagement [2][3]. Its sulfone group offers diverse synthetic handles (reduction, nucleophilic displacement, oxidation) for generating focused libraries.

Commercial Procurement for Internal Compound Collection Enrichment

Available from multiple suppliers at >95 % purity, this compound is suited for direct inclusion into corporate screening decks. Its dual‑annotation as both LSD1 inhibitor and MAO‑A‑sparing agent adds immediate annotation value to any compound management database.

Quote Request

Request a Quote for N-(6-isopropylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.